molecular formula C25H26ClNO4 B606022 Benzhydrocodone hydrochloride CAS No. 1379679-42-1

Benzhydrocodone hydrochloride

Cat. No.: B606022
CAS No.: 1379679-42-1
M. Wt: 439.9 g/mol
InChI Key: VVCUIDHKAHHSAN-RFIUKBLMSA-N
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Description

Benzhydrocodone hydrochloride is an opioid prodrug belonging to the morphinan class. It is a combination of hydrocodone and benzoic acid, designed to be an analgesic with a lower potential for abuse compared to traditional hydrocodone formulations . Upon administration, this compound is metabolized into hydrocodone, which then exerts its analgesic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzhydrocodone hydrochloride involves the esterification of hydrocodone with benzoic acid. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques to obtain this compound in its pure form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzhydrocodone hydrochloride primarily undergoes hydrolysis, where the ester bond between hydrocodone and benzoic acid is cleaved to release hydrocodone. This reaction is facilitated by enzymes in the gastrointestinal tract.

Common Reagents and Conditions: The hydrolysis of this compound requires aqueous conditions and the presence of esterases, which are enzymes that catalyze the cleavage of ester bonds. The reaction occurs under physiological conditions, typically at a pH of around 7.4 and body temperature (37°C).

Major Products: The primary product of the hydrolysis reaction is hydrocodone, which is the active analgesic component. Benzoic acid is also released as a byproduct .

Scientific Research Applications

Benzhydrocodone hydrochloride has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Benzhydrocodone hydrochloride itself is inactive and acts as a prodrug. Upon ingestion, it is hydrolyzed by esterases in the gastrointestinal tract to release hydrocodone. Hydrocodone then binds to mu-opioid receptors in the central nervous system, leading to analgesic effects. The binding of hydrocodone to these receptors inhibits the transmission of pain signals, providing relief from pain .

Comparison with Similar Compounds

    Hydrocodone: The active metabolite of benzhydrocodone hydrochloride, widely used as an analgesic.

    Oxycodone: Another opioid analgesic with a similar mechanism of action but different pharmacokinetic properties.

    Codeine: A less potent opioid that is also metabolized to morphine in the body.

Uniqueness: this compound is unique in that it is designed to reduce the potential for abuse. The ester linkage to benzoic acid makes it more difficult to convert to hydrocodone through non-physiological means, thereby lowering its abuse potential compared to other opioids .

Properties

CAS No.

1379679-42-1

Molecular Formula

C25H26ClNO4

Molecular Weight

439.9 g/mol

IUPAC Name

[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate;hydrochloride

InChI

InChI=1S/C25H25NO4.ClH/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26;/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3;1H/t17-,18+,23-,25-;/m0./s1

InChI Key

VVCUIDHKAHHSAN-RFIUKBLMSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6.Cl

SMILES

Cl.COc1ccc2C[C@@H]3[C@@H]4CC=C(OC(=O)c5ccccc5)[C@@H]6Oc1c2[C@]46CCN3C

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzhydrocodone hydrochloride;  Benzhydrocodone HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzhydrocodone hydrochloride
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